molecular formula C13H13FN2O3S B11055285 1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-

1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-

Cat. No.: B11055285
M. Wt: 296.32 g/mol
InChI Key: DHUIDBAMQIWGFO-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one is a chemical compound with a complex structure that includes a fluorobenzenesulfonyl group and a pyrazole ring

Preparation Methods

The synthesis of 1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with a pyrazole derivative under controlled conditions. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one can be compared with similar compounds such as:

The uniqueness of 1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone

InChI

InChI=1S/C13H13FN2O3S/c1-8-13(10(3)17)9(2)16(15-8)20(18,19)12-6-4-11(14)5-7-12/h4-7H,1-3H3

InChI Key

DHUIDBAMQIWGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)C(=O)C

Origin of Product

United States

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